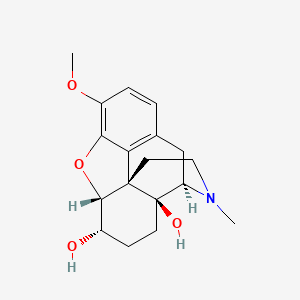
Yoduro de tetradodecilamonio
Descripción general
Descripción
Tetradodecylammonium iodide is a useful research compound. Its molecular formula is C48H100IN and its molecular weight is 818.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetradodecylammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradodecylammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Detección electroquímica
Yoduro de tetradodecilamonio: se utiliza en el desarrollo de sensores electroquímicos. Estos sensores son cruciales para la determinación directa de compuestos como la warfarina en muestras de sangre. El compuesto actúa como un intercambiador de iones en electrodos selectivos de iones (ISE), que son parte de estos sensores. Los ISE exhiben alta sensibilidad y selectividad, lo que los hace ideales para dispositivos de prueba en el punto de atención .
Membranas selectivas de iones
En la fabricación de membranas selectivas de iones, el this compound sirve como intercambiador de iones. Estas membranas son integrales para dispositivos que monitorean varios iones en muestras biológicas y ambientales. La alta sensibilidad de estas membranas permite la detección de iones específicos a concentraciones muy bajas .
Química analítica
Líquidos iónicos: , que incluyen sales de amonio cuaternario como el this compound, se utilizan en química analítica por su poder de disolución, no volatilidad y estabilidad térmica. Proporcionan una amplia ventana electroquímica y estabilidad, lo que los hace adecuados para procesos electroquímicos desafiantes .
Voltamperometría y amperometría
El this compound se utiliza en voltamperometría y amperometría como un electrolito orgánico. Estos métodos son parte de las técnicas de análisis electroquímico que se utilizan para estudiar reacciones redox y las propiedades de electrodos modificados hechos de diferentes materiales .
Desarrollo de materiales compuestos
Este compuesto también está involucrado en el desarrollo de materiales compuestos. Estos materiales se utilizan para crear polímeros conductores y geles, que son componentes esenciales en la fabricación de varios dispositivos electroquímicos .
Modificación de la membrana del electrodo
Otra aplicación es en la modificación de las membranas de los electrodos. El this compound se puede utilizar como una matriz inerte para la inmovilización de componentes ionóforos o como un componente ionóforo en sí mismo en las membranas de electrodos selectivos de iones basados en líquidos y de estado sólido .
Mecanismo De Acción
Target of Action
Tetradodecylammonium iodide is a quaternary ammonium compound Similar compounds like tetraethylammonium are known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Mode of Action
Based on the behavior of similar quaternary ammonium compounds, it may interact with its targets (such as potassium channels and nicotinic acetylcholine receptors) to modulate their function .
Biochemical Pathways
Similar compounds like tetraethylammonium are known to affect the function of potassium channels and nicotinic acetylcholine receptors, which play crucial roles in various biochemical pathways .
Pharmacokinetics
Its molecular weight is 81824 g/mol , which may influence its absorption and distribution in the body.
Result of Action
Similar compounds like tetraethylammonium are known to modulate the function of potassium channels and nicotinic acetylcholine receptors, which could potentially affect cellular excitability and neurotransmission .
Análisis Bioquímico
Biochemical Properties
Tetradodecylammonium iodide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the solubility of reagents in non-polar solvents, enhancing reaction conditions and yield in organic synthesis processes . The compound interacts with various enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. These interactions can influence the activity of enzymes and the stability of protein structures, making tetradodecylammonium iodide a valuable tool in biochemical research.
Cellular Effects
Tetradodecylammonium iodide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of ion channels and transporters, leading to changes in cellular ion homeostasis . Additionally, tetradodecylammonium iodide has been shown to impact the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.
Molecular Mechanism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetradodecylammonium iodide can change over time. The compound’s stability and degradation are influenced by factors such as temperature, light, and pH . Over time, tetradodecylammonium iodide may degrade into smaller molecules, which can alter its biochemical properties and effects on cellular function. Long-term exposure to tetradodecylammonium iodide in in vitro or in vivo studies has shown that it can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of tetradodecylammonium iodide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . For example, high doses of tetradodecylammonium iodide can lead to cellular toxicity, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Tetradodecylammonium iodide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production. Additionally, tetradodecylammonium iodide can modulate the levels of metabolites, such as ATP and NADH, which are critical for cellular function and survival.
Transport and Distribution
Within cells and tissues, tetradodecylammonium iodide is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the cellular environment. Once inside the cell, tetradodecylammonium iodide can accumulate in specific cellular compartments, such as the cytoplasm or organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of tetradodecylammonium iodide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the plasma membrane, mitochondria, or endoplasmic reticulum, depending on its interactions with cellular proteins and lipids. This localization can affect the activity and function of tetradodecylammonium iodide, as well as its interactions with other biomolecules.
Propiedades
IUPAC Name |
tetradodecylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H100N.HI/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMLOTDECOTAGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H100IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961213 | |
| Record name | N,N,N-Tridodecyldodecan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40797-39-5 | |
| Record name | 1-Dodecanaminium, N,N,N-tridodecyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40797-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradodecylammonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040797395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Tridodecyldodecan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradodecylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


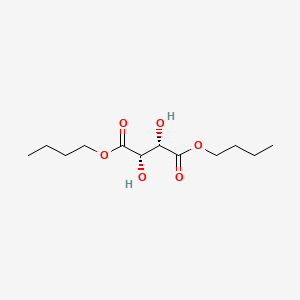
![1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1598997.png)
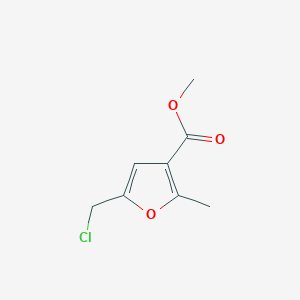

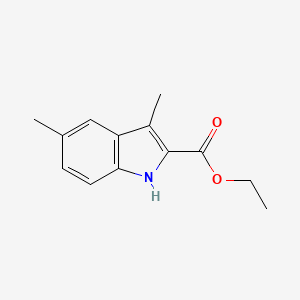
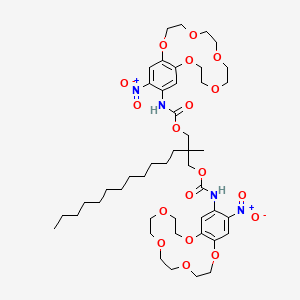
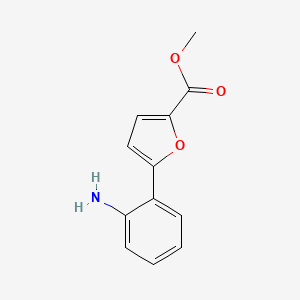

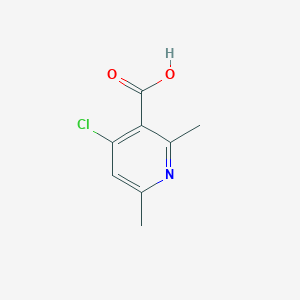
![Tris[3-(perfluorooctyl)phenyl]phosphine](/img/structure/B1599011.png)


